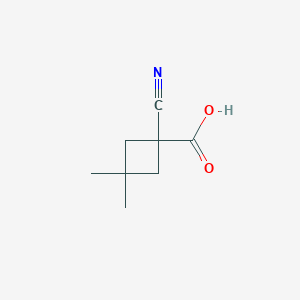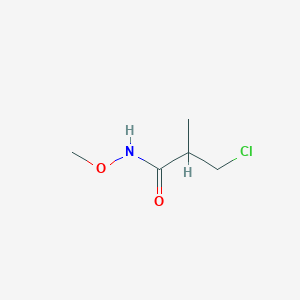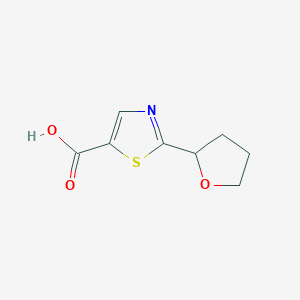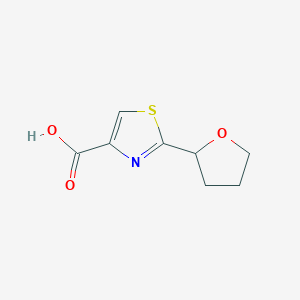
4-Cyano-2-(trifluoromethyl)benzoic acid
Overview
Description
4-Cyano-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C(_9)H(_4)F(_3)NO(_2) It is characterized by the presence of a cyano group (–CN) and a trifluoromethyl group (–CF(_3)) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-(trifluoromethyl)benzoic acid typically involves the following steps:
Nitration: The starting material, 2-(trifluoromethyl)benzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Diazotization and Cyanation: The amino group is converted to a diazonium salt, which is subsequently treated with a cyanide source (e.g., copper(I) cyanide) to form the cyano group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The cyano and trifluoromethyl groups can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding derivatives, while the cyano group can be reduced to an amine under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted benzoic acids can be formed.
Oxidation Products: Oxidized derivatives of the benzoic acid moiety.
Reduction Products: Amino derivatives from the reduction of the cyano group.
Scientific Research Applications
4-Cyano-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Serves as a precursor for bioactive compounds in medicinal chemistry.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-Cyano-2-(trifluoromethyl)benzoic acid exerts its effects depends on its application:
Inhibitory Action: In medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity.
Pathways Involved: The compound can interact with various molecular targets, including proteins and nucleic acids, influencing biochemical pathways.
Comparison with Similar Compounds
- 4-Cyano-2-fluorobenzoic acid
- 4-Cyano-2-chlorobenzoic acid
- 4-Cyano-2-methylbenzoic acid
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in 4-Cyano-2-(trifluoromethyl)benzoic acid imparts unique electronic properties, making it more electronegative and reactive compared to its analogs.
- Reactivity: The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-cyano-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUPENLXDNWNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696921 | |
| Record name | 4-Cyano-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267242-09-1 | |
| Record name | 4-Cyano-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)
![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)




![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)

![1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione](/img/structure/B1425398.png)
![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)


![Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate](/img/structure/B1425406.png)
